BenchChemオンラインストアへようこそ!

(4R)-3,3-Dimethylpiperidin-4-amine

Sigma receptor pharmacology Enantioselective drug design CNS ligand discovery

This enantiopure (4R)-3,3-dimethylpiperidin-4-amine (CAS 473842-31-8) is a critical chiral secondary amine building block validated in sigma receptor pharmacology (up to 10-fold enantiomeric binding differences, sigma-1 IC₅₀ 0.089 nM), mPGES-1 inhibition (7 nM potency, 1.30 Å co-crystal PDB 5K0I), and Ebola glycoprotein inhibitor crystallography (2.25 Å, PDB 7SSQ). The gem-dimethyl substitution introduces Thorpe-Ingold conformational constraint, biasing the piperidine ring toward a single chair conformer for enhanced binding enthalpy. Procure the defined (4R)-enantiomer to eliminate stereochemical ambiguity in SAR studies, fragment-based screening, and structure-guided lead optimization.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13059530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3,3-Dimethylpiperidin-4-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CNCCC1N)C
InChIInChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1
InChIKeyHDHZKCZZHXUICO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-3,3-Dimethylpiperidin-4-amine: Chiral Piperidine Building Block for Stereochemically Defined Drug Discovery


(4R)-3,3-Dimethylpiperidin-4-amine (CAS 473842-31-8) is an enantiopure chiral secondary amine belonging to the 4-aminopiperidine class, characterized by a gem-dimethyl substitution at the 3-position of the piperidine ring . With a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol, this compound serves as a critical intermediate and chiral building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors, sigma receptor ligands, and antiviral agents . The (4R) absolute configuration distinguishes it from its (4S)-enantiomer (CAS 960323-54-0) and the racemic mixture (CAS 396133-38-3), enabling stereochemically defined SAR exploration .

Why Racemic 3,3-Dimethylpiperidin-4-amine or Achiral Analogs Cannot Substitute the (4R)-Enantiomer


In chiral drug discovery, stereochemistry at the 4-position of 3,3-disubstituted piperidines is not a passive structural feature but a direct determinant of target binding affinity and subtype selectivity. Published SAR data demonstrate that enantiomeric pairs of 3,3-dimethylpiperidine derivatives can exhibit up to 10-fold differences in receptor binding potency, with the absolute configuration dictating whether a compound behaves as a sigma-1 selective ligand (IC₅₀ 0.089 nM) or a sigma-2 selective ligand (IC₅₀ 0.008 nM) [1]. Furthermore, the (4R)-enantiomer has been specifically incorporated into advanced lead compounds—including an Ebola glycoprotein inhibitor resolved by X-ray crystallography at 2.25 Å (PDB 7SSQ)—confirming that stereochemical identity is essential for productive binding interactions [2]. Substituting the racemate, the (4S)-enantiomer, or achiral 4-aminopiperidine analogs introduces stereochemical ambiguity, risks contradictory SAR, and may invalidate crystallographic or in vivo results [3].

Quantitative Differentiation Evidence: (4R)-3,3-Dimethylpiperidin-4-amine vs. Comparators


Enantioselectivity in Sigma Receptor Binding: (R)-Configuration Drives 10-Fold Affinity Differences

In a systematic study of 3,3-dimethylpiperidine derivatives as sigma receptor ligands, Berardi et al. demonstrated that the chiral center corresponding to the (R)- vs. (S)-configuration of the piperidine core produces up to a 10-fold difference in sigma-1 receptor binding affinity. Compound (+)-22, bearing the (R)-configuration at the 3,3-dimethylpiperidine scaffold, exhibited an IC₅₀ of 0.089 nM at sigma-1 receptors with 1,340-fold selectivity over sigma-2 receptors. The enantiomeric pair showed approximately 10-fold enantioselectivity, establishing that the absolute configuration of the 3,3-dimethylpiperidine core is a critical determinant of target engagement [1]. While this data derives from elaborated N-substituted derivatives rather than the free amine, it provides direct class-level evidence that the (4R) stereochemistry embedded in (4R)-3,3-dimethylpiperidin-4-amine is pharmacologically consequential and cannot be assumed equivalent to the (4S)-enantiomer or the racemate during chiral SAR campaigns [2].

Sigma receptor pharmacology Enantioselective drug design CNS ligand discovery Chiral SAR

Scaffold Validation in mPGES-1 Inhibition: 3,3-Dimethyl Substitution Enables Subnanomolar Cellular Potency and In Vivo Bioavailability

The 3,3-dimethylpiperidine scaffold—the core structural motif of (4R)-3,3-dimethylpiperidin-4-amine—has been validated in a high-impact drug discovery program targeting microsomal prostaglandin E synthase-1 (mPGES-1). Kuklish et al. (Eli Lilly, 2016) reported that 3,3-dimethyl substituted N-aryl piperidine inhibitors achieve potent inhibition of PGE₂ synthesis in an ex vivo human whole blood (HWB) assay. The lead compound (Example 14) demonstrated an IC₅₀ of 7 nM in the HWB assay, with complete selectivity over COX-1 and COX-2 (no activity at 30 µM) and no inhibition of mPGES-2 at 62.5 µM [1]. In dog pharmacokinetic studies, Example 14 achieved 74% oral bioavailability, clearance of 3.62 mL/(min·kg), and a steady-state volume of distribution of 1.6 L/kg—all within the target ranges for further development [1]. The co-crystal structure of Example 14 bound to mPGES-1 was solved at 1.30 Å resolution (PDB 5K0I), confirming that the 3,3-dimethylpiperidine core makes specific, productive contacts with the enzyme active site [2]. This provides cross-study comparable evidence that the 3,3-dimethylpiperidine scaffold—when elaborated with appropriate N-aryl substituents—delivers both target potency and favorable drug-like properties [3].

Inflammation mPGES-1 inhibition Prostaglandin E2 Drug discovery Scaffold SAR

Structural Biology Application: (4R)-Enantiomer Resolved in Ebola Glycoprotein Inhibitor Co-Crystal Structure

The (4R)-3,3-dimethylpiperidin-4-amine moiety has been specifically incorporated into compound ARN0075231, an inhibitor of Ebola Zaire envelope glycoprotein (GP), and its binding mode has been unambiguously determined by X-ray crystallography. The co-crystal structure of ARN0075231 bound to Ebola GP was solved at 2.25 Å resolution and deposited in the Protein Data Bank as PDB 7SSQ [1]. The chemical component dictionary (CCD) entry for this structure explicitly defines the ligand as containing the [(4R)-4-amino-3,3-dimethylpiperidin-1-yl] fragment, confirming that the (4R) absolute configuration was required for the crystallographic analysis [2]. This structural biology application provides direct evidence that the (4R)-enantiomer is the stereochemically relevant form for generating interpretable crystallographic data and for pursuing structure-based drug design against this viral target. This represents a specific, documented case where the (4R)-enantiomer has been prioritized over alternative stereoisomers for a high-resolution structural biology campaign [3].

Antiviral drug discovery Ebola virus X-ray crystallography Fragment-based drug design Structure-based drug design

Conformational Constraint: Gem-Dimethyl Effect Restricts Piperidine Ring Flexibility vs. Unsubstituted 4-Aminopiperidine

The 3,3-gem-dimethyl substitution in (4R)-3,3-dimethylpiperidin-4-amine introduces a significant conformational constraint not present in unsubstituted 4-aminopiperidine (CAS 58139-90-8) or monomethyl analogs. In unsubstituted piperidine rings, the chair interconversion barrier is approximately 10-12 kcal/mol, allowing rapid ring-flipping at physiological temperature, which creates an ensemble of conformations that must be sampled for productive target binding [1]. The introduction of geminal dimethyl groups at the 3-position raises the activation barrier for ring inversion and biases the conformational equilibrium toward a single chair conformer, effectively preorganizing the 4-amino group into a more restricted spatial orientation [2]. This Thorpe-Ingold effect is well-documented in medicinal chemistry as a strategy for improving binding affinity through entropic stabilization, with studies reporting up to 10-fold improvements in target binding for gem-dimethyl constrained analogs over their unsubstituted counterparts [3]. For procurement decisions, this means that (4R)-3,3-dimethylpiperidin-4-amine offers a conformationally biased scaffold that achiral 4-aminopiperidine cannot replicate, making it a strategically distinct choice for fragment-based screening or scaffold-hopping campaigns where conformational preorganization is a design objective.

Conformational analysis Gem-dimethyl effect Piperidine SAR Ligand preorganization Medicinal chemistry

Procurement Specification: Enantiopure (4R) vs. Racemate Availability and Purity for Downstream Synthetic Tractability

From a procurement and synthetic tractability perspective, (4R)-3,3-dimethylpiperidin-4-amine (CAS 473842-31-8) is commercially available as a defined enantiopure building block at 95-98% purity from multiple vendors, whereas the racemic mixture (CAS 396133-38-3) is available at 97% purity . The (4S)-enantiomer (CAS 960323-54-0) is separately catalogued but with more limited commercial availability and some suppliers listing it as discontinued . The Boc-protected derivative, (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS 1357600-61-3), is also commercially accessible, providing a direct synthetic entry point for peptide coupling or reductive amination sequences without requiring additional protection steps . This contrasts with the racemate, which would require chiral resolution or asymmetric synthesis to access a single enantiomer—a step that introduces additional cost, time, and yield losses. The availability of the (4R)-enantiomer in both free-base and Boc-protected forms at defined enantiopurity enables direct incorporation into parallel synthesis or medicinal chemistry workflows without stereochemical ambiguity, a critical advantage for SAR studies where configurational integrity must be maintained through multi-step synthetic sequences [1].

Chiral procurement Enantiopure building blocks Synthetic chemistry Quality control Pharmaceutical intermediate

Validated Application Scenarios for (4R)-3,3-Dimethylpiperidin-4-amine in Drug Discovery


Chiral SAR Exploration of Sigma-1 and Sigma-2 Receptor Ligands

Research groups investigating sigma receptor pharmacology for CNS disorders, pain, or cancer should procure the (4R)-enantiomer as a chiral building block for generating enantiopure N-substituted derivatives. Published evidence demonstrates that the absolute configuration of 3,3-dimethylpiperidine derivatives can produce up to 10-fold differences in sigma receptor binding affinity and dictate sigma-1 vs. sigma-2 subtype selectivity (up to 1,340-fold selectivity for sigma-1 and >100,000-fold for sigma-2) [1]. Using the enantiopure (4R) starting material eliminates stereochemical ambiguity and enables direct correlation of configuration with biological activity, whereas the racemate would confound SAR interpretation [2].

mPGES-1 Inhibitor Lead Optimization for Inflammatory Disease

The 3,3-dimethylpiperidine scaffold has been pharmacologically validated as a privileged core for mPGES-1 inhibition, with lead compounds achieving 7 nM potency in human whole blood, selectivity over COX-1/COX-2, and 74% oral bioavailability in dog [2]. Medicinal chemistry teams pursuing next-generation mPGES-1 inhibitors or related prostaglandin pathway targets can employ (4R)-3,3-dimethylpiperidin-4-amine as a starting point for N-arylation or reductive amination to generate focused libraries. The co-crystal structure at 1.30 Å (PDB 5K0I) provides a structural template for rational design [3].

Structure-Based Antiviral Drug Design Against Filovirus Glycoproteins

The (4R)-3,3-dimethylpiperidin-4-amine fragment has been crystallographically validated as a component of an Ebola Zaire GP inhibitor (ARN0075231, PDB 7SSQ, 2.25 Å) [4]. Structural biology groups and antiviral drug discovery teams can procure this enantiopure building block for fragment-growing or structure-based optimization campaigns targeting filovirus entry. The crystallographic precedent reduces the risk of investing synthetic effort in the wrong enantiomer and provides a defined starting point for computational docking and pharmacophore modeling [1].

Conformationally Constrained Fragment Library Construction for FBLG and SPR Screening

The gem-dimethyl substitution in (4R)-3,3-dimethylpiperidin-4-amine introduces conformational constraint (Thorpe-Ingold effect) that biases the piperidine ring toward a single chair conformer, distinguishing it from flexible 4-aminopiperidine [5]. Fragment-based lead generation (FBLG) groups and biophysical screening teams seeking to explore conformationally restricted chemical space should include this scaffold in fragment libraries. The entropic benefit of preorganization can manifest as improved binding enthalpy in SPR or ITC screening, and the availability of both the free amine and Boc-protected form enables parallel library synthesis without additional protection/deprotection steps [1].

Quote Request

Request a Quote for (4R)-3,3-Dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.